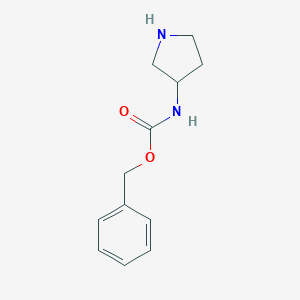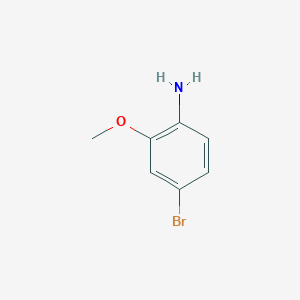
4-Brom-2-Methoxyanilin
Übersicht
Beschreibung
4-Bromo-2-methoxyaniline is an organic compound with the molecular formula C7H8BrNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the fourth position and a methoxy group at the second position. This compound is a white to orange solid and is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methoxyaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of bioactive compounds that can act as enzyme inhibitors or receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
4-Bromo-2-methoxyaniline is primarily used as a reagent in the synthesis of various compounds. It has been reported to be involved in the synthesis of 3,5-diamino-1,2,4-triazole ureas as potent anaplastic lymphoma kinase (ALK) inhibitors . It is also used as a reagent in the synthesis of chroman-3-amides as potent Rho kinase inhibitors .
Mode of Action
In the case of ALK inhibitors and Rho kinase inhibitors, it contributes to the formation of these compounds, which then interact with their respective targets .
Biochemical Pathways
ALK inhibitors can block the action of the ALK gene, which is often mutated in certain types of cancer . Rho kinase inhibitors can affect pathways involved in cell migration, proliferation, and apoptosis .
Result of Action
For instance, ALK inhibitors can block the action of the ALK gene, potentially slowing the growth of cancer cells . Rho kinase inhibitors can affect various cellular processes, including cell migration, proliferation, and apoptosis .
Action Environment
Like all chemical reactions, the synthesis processes it is involved in can be affected by various environmental factors such as temperature, ph, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
It is known to be used as a reagent in the synthesis of various compounds, indicating its potential to interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
It is used in the synthesis of potent inhibitors such as anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its use in the synthesis of ALK inhibitors and Rho kinase inhibitors suggests that it may exert its effects at the molecular level, including potential binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is recommended to be stored at 4°C, protected from light
Transport and Distribution
Its solubility in methanol suggests that it may be transported and distributed within cells and tissues via passive diffusion or possibly through interaction with specific transporters or binding proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxyaniline can be synthesized through various methods. One common method involves the bromination of 2-methoxyaniline. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the para position .
Industrial Production Methods: In an industrial setting, 4-Bromo-2-methoxyaniline is produced by reacting 2-methoxyaniline with copper(II) bromide (CuBr2) in a suitable solvent like hydrochloric acid, tetrahydrofuran, or acetonitrile. The reaction mixture is stirred and monitored until the desired product is formed. The product is then extracted, purified, and crystallized to obtain high purity 4-Bromo-2-methoxyaniline .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methoxyaniline: Similar structure but with different substitution pattern.
4-Bromo-2,6-dichloroaniline: Contains additional chlorine atoms.
3-Bromo-2-methoxyaniline: Bromine and methoxy groups are positioned differently.
Uniqueness: 4-Bromo-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group at the ortho position relative to the amino group enhances its electron-donating properties, making it a valuable intermediate in various synthetic applications .
Eigenschaften
IUPAC Name |
4-bromo-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFYIYOXJWKONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332621 | |
| Record name | 4-bromo-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59557-91-4 | |
| Record name | 4-Bromo-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59557-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-bromo-2-methoxyaniline in the synthesis of the metallophthalocyanines described in the research?
A1: 4-Bromo-2-methoxyaniline serves as a crucial building block in the synthesis of the metallophthalocyanines. The research focuses on creating soluble metallophthalocyanines with enhanced properties. 4-Bromo-2-methoxyaniline is attached to the phthalocyanine core via an amide bridge. This structural modification is significant because it introduces:
- Improved Solubility: The presence of 4-bromo-2-methoxyaniline enhances the solubility of the resulting metallophthalocyanines in common organic solvents like methanol, ethanol, tetrahydrofuran, dimethylformamide, and dimethyl sulfoxide []. This improved solubility is crucial for various applications, including further chemical modifications and potential biological studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
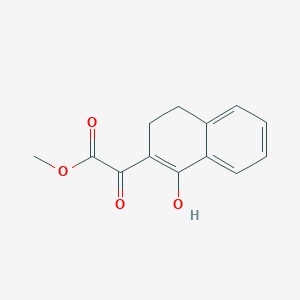
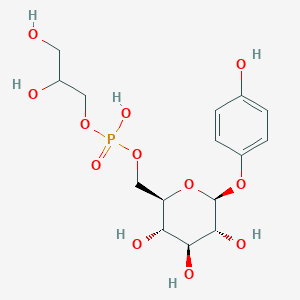
![Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate](/img/structure/B48784.png)
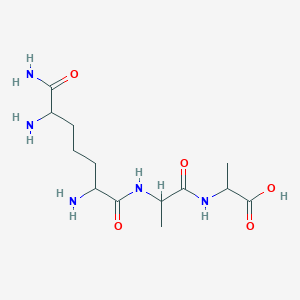




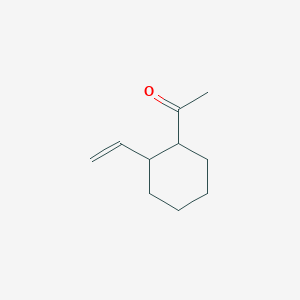


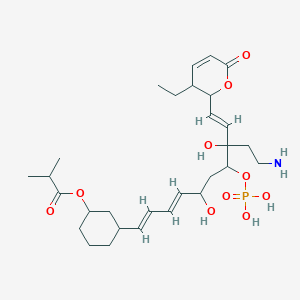
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)
